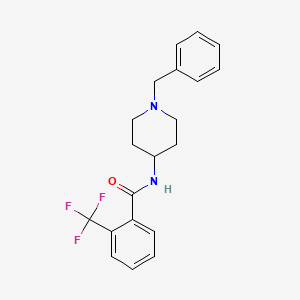![molecular formula C19H30N2O3 B2660656 tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate CAS No. 1779124-99-0](/img/structure/B2660656.png)
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C19H30N2O3 and a molecular weight of 334.45 g/mol This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxybenzyl group and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the piperidine derivative.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar piperidine ring structure but lacks the methoxybenzyl group, resulting in different chemical and biological properties.
tert-Butyl (4-aminocyclohexyl)carbamate: Another related compound with a cyclohexyl ring instead of a piperidine ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[[4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-14-19(8-10-20-11-9-19)13-15-6-5-7-16(12-15)23-4/h5-7,12,20H,8-11,13-14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSQDQOYLZIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
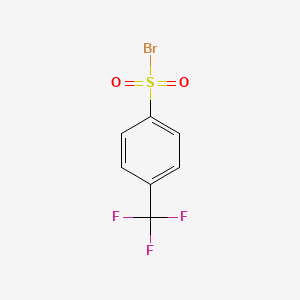
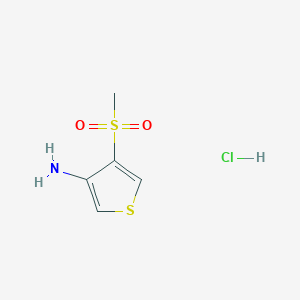
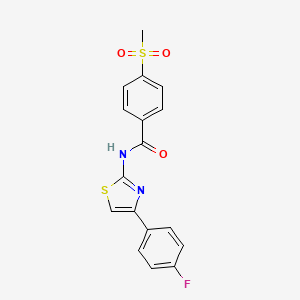
![5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2660579.png)
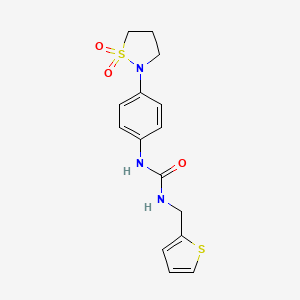

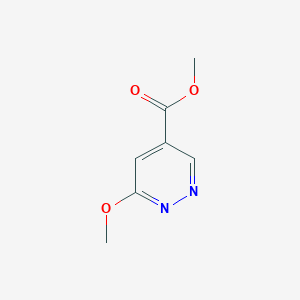
![2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2660583.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2660586.png)
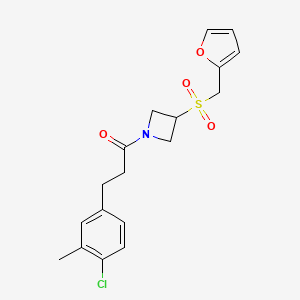
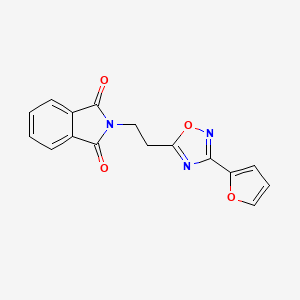
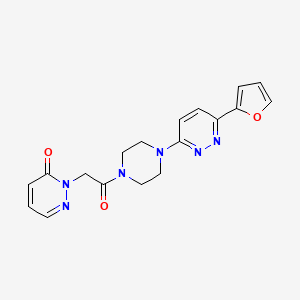
![4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2660593.png)
